molecular formula C12H19N7O3 B11086556 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dipropylamino)methyl]-1H-1,2,3-triazole-4-carboxylic acid

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dipropylamino)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11086556
M. Wt: 309.32 g/mol
InChI Key: VDUVOIKYAFWASW-UHFFFAOYSA-N
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Description

  • React the oxadiazole compound with sodium azide (NaN₃) to form the triazole ring.
  • The dipropylamino group can be introduced during this step using reagents like propylamine.
  • Carboxylation

    • Finally, carboxylation of the triazole ring is achieved by treating the intermediate compound with carbon dioxide (CO₂) under basic conditions.
  • Industrial Production:

    Industrial-scale production methods may involve modifications of the above steps to optimize yield, cost, and safety.

    Preparation Methods

    Synthetic Routes:

    The synthesis of this compound involves several steps. One common synthetic route includes the following:

    • Formation of the Oxadiazole Ring

      • Start with a suitable precursor containing an amino group.
      • Cyclize the precursor using reagents like phosphorous oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the oxadiazole ring.

    Chemical Reactions Analysis

    1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dipropylamino)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various reactions:

      Oxidation: The amino group can be oxidized to a nitro group (NO₂).

      Reduction: Reduction of the nitro group back to the amino group.

      Substitution: Substitution reactions at the triazole ring.

      Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions.

    Common reagents include strong acids, bases, and reducing agents.

    Scientific Research Applications

    This compound has diverse applications:

      Medicinal Chemistry: It may exhibit antimicrobial, antiviral, or anticancer properties.

      Bioconjugation: Used for attaching other molecules (e.g., fluorescent probes) to specific targets.

      Materials Science: As a building block for functional materials.

    Mechanism of Action

    The exact mechanism of action depends on the specific application. For example:

    • In antimicrobial activity, it may disrupt essential cellular processes.
    • In bioconjugation, it forms stable linkages with biomolecules.

    Comparison with Similar Compounds

    Similar compounds include other triazoles, oxadiazoles, and carboxylic acids. the unique combination of the oxadiazole, triazole, and dipropylamino moieties sets 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dipropylamino)methyl]-1H-1,2,3-triazole-4-carboxylic acid apart.

    Properties

    Molecular Formula

    C12H19N7O3

    Molecular Weight

    309.32 g/mol

    IUPAC Name

    1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dipropylamino)methyl]triazole-4-carboxylic acid

    InChI

    InChI=1S/C12H19N7O3/c1-3-5-18(6-4-2)7-8-9(12(20)21)14-17-19(8)11-10(13)15-22-16-11/h3-7H2,1-2H3,(H2,13,15)(H,20,21)

    InChI Key

    VDUVOIKYAFWASW-UHFFFAOYSA-N

    Canonical SMILES

    CCCN(CCC)CC1=C(N=NN1C2=NON=C2N)C(=O)O

    Origin of Product

    United States

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